molecular formula C5H4IN5 B11858045 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11858045
M. Wt: 261.02 g/mol
InChI Key: OXWIMLQQAUXSPW-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features an iodine atom at the third position of the pyrazolo[4,3-d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the iodination of a pyrazolo[4,3-d]pyrimidine precursor. One common method includes the reaction of 1H-pyrazolo[4,3-d]pyrimidin-5-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are typically used.

Major Products

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine in biological systems involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazolo[4,3-d]pyrimidin-5-amine
  • 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
  • 3-Fluoro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Uniqueness

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogenated analogs may not. The iodine atom also imparts distinct electronic and steric properties, making this compound particularly useful in certain synthetic and medicinal chemistry applications .

Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C5H4IN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)

InChI Key

OXWIMLQQAUXSPW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=C(NN=C21)I)N

Origin of Product

United States

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